Ac-DEVD-pNA
Overview
Description
Mechanism of Action
Target of Action
Ac-DEVD-pNA is primarily targeted towards Caspase-3 , a member of the cysteine-aspartic acid protease (caspase) family . Caspase-3 plays a crucial role in the execution phase of cell apoptosis, a process of programmed cell death . It is involved in the cleavage of several key proteins, leading to the systematic dismantling of the cell .
Mode of Action
The compound this compound acts as a substrate for Caspase-3 . Upon cleavage by Caspase-3, it produces a yellow product, p-nitroaniline (pNA), which strongly absorbs light at around 405nm . The absorbance can be measured to detect the activity of Caspase-3 .
Biochemical Pathways
The activation of Caspase-3 is a part of the apoptosis pathway, which is a critical biological process involved in cellular development and differentiation . Aberrant Caspase-3 activity can lead to premature cell death, contributing to the pathogenesis of many diseases, including cancer .
Result of Action
The cleavage of this compound by Caspase-3 results in the production of pNA . The generation of this yellow product and its subsequent detection is a clear molecular effect of the compound’s action. On a cellular level, this provides a measure of Caspase-3 activity, which is an indicator of apoptosis .
Action Environment
The action of this compound, like many biochemical reactions, can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the efficacy of the product . It’s also recommended that the product be stored in a light-avoiding environment at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Ac-DEVD-pNA plays a significant role in biochemical reactions, particularly in the process of apoptosis. It interacts with caspases, a family of cysteine proteases, specifically caspase-3 . The interaction involves the cleavage of this compound by caspase-3 . This cleavage is monitored colorimetrically at 405 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in apoptosis. By serving as a substrate for caspase-3, this compound aids in the activation of this enzyme, which in turn triggers a cascade of events leading to programmed cell death . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with caspases. Upon cleavage by caspase-3, this compound enables the activation of this enzyme, which then goes on to cleave other proteins, leading to apoptosis . This process involves changes in gene expression and can result in the activation or inhibition of other enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the product’s stability and degradation over time can influence its long-term effects on cellular function
Metabolic Pathways
This compound is involved in the apoptosis pathway, where it interacts with caspase-3 . The cleavage of this compound by caspase-3 is a critical step in this pathway
Preparation Methods
The synthesis of N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is typically achieved through solution-phase peptide synthesis. This method involves iterative coupling and deprotection steps using reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. The process is relatively fast, taking about five days, and can produce over one gram of the compound .
Chemical Reactions Analysis
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide undergoes several types of chemical reactions, primarily involving the cleavage of the peptide bond by caspase enzymes. The most common reaction is the hydrolysis of the peptide bond between the aspartic acid and p-nitroaniline, resulting in the release of p-nitroaniline, which can be detected colorimetrically at 405 nm . This reaction is typically carried out under mild conditions using dimethyl sulfoxide (DMSO) as a solvent .
Scientific Research Applications
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is widely used in scientific research for various applications:
Biochemistry: It is used to measure the activity of caspase-3 and caspase-7 enzymes in cell lysates and tissue homogenates.
Cell Biology: Researchers use it to study apoptotic pathways and the role of caspases in programmed cell death.
Medical Research: It helps in understanding the mechanisms of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases, where apoptosis plays a significant role.
Comparison with Similar Compounds
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is unique in its specificity for caspase-3 and caspase-7 enzymes. Similar compounds include:
N-Acetyl-Tyr-Val-Ala-Asp p-nitroanilide (Ac-YVAD-pNA): This compound is specific for caspase-1 and is used to study inflammation and immune responses.
N-Acetyl-Ile-Glu-Thr-Asp p-nitroanilide (Ac-IETD-pNA): This substrate is specific for caspase-8 and is used in research on extrinsic apoptotic pathways.
N-Acetyl-Leu-Glu-His-Asp p-nitroanilide (Ac-LEHD-pNA): This compound is specific for caspase-9 and is used to study intrinsic apoptotic pathways.
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide stands out due to its high specificity for caspase-3 and caspase-7, making it a valuable tool for research in apoptosis and related fields .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-ORGXJRBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ac-DEVD-pNA and what is it used for in research?
A1: this compound (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a synthetic tetrapeptide conjugated to a chromogenic reporter molecule, p-nitroaniline (pNA). It is frequently employed in scientific research as a colorimetric substrate for detecting and measuring the activity of caspase-3 and other related caspase enzymes, primarily caspase-7, which play a crucial role in apoptosis (programmed cell death) [, , , , , , , ].
Q2: How does this compound interact with caspase-3 and what are the downstream effects?
A2: this compound mimics the natural cleavage sequence (DEVD) recognized by caspase-3. When caspase-3 cleaves the peptide bond between Asp (D) and pNA, it releases free pNA. This release results in a color change detectable by spectrophotometry at 405 nm [, , , , , , , , , ]. The intensity of the color is directly proportional to caspase-3 activity.
Q3: Can you elaborate on the applications of this compound in studying apoptosis?
A3: this compound is a valuable tool for various apoptosis-related research applications, including:
- Quantifying Apoptosis: Measuring caspase-3 activity with this compound allows researchers to quantify the extent of apoptosis in cells or tissues under different experimental conditions [, , , , , , ].
- Screening for Apoptosis Inducers/Inhibitors: This compound is used in high-throughput screening to identify and characterize potential drugs or compounds that can either induce or inhibit apoptosis by modulating caspase-3 activity [, , , ].
- Investigating Apoptotic Pathways: By studying changes in caspase-3 activity, researchers gain insight into the specific signaling pathways involved in apoptosis triggered by different stimuli, such as drugs or cellular stress [, , , , ].
Q4: Are there any known limitations to using this compound in research?
A4: Yes, some limitations should be considered:
- Specificity: While considered relatively specific for caspase-3 and -7, other proteases might cleave this compound under certain conditions. Therefore, results should be confirmed using additional methods [, , ].
Q5: Is there research on alternative substrates for caspase-3 activity?
A5: Yes, researchers are continually exploring alternative substrates for caspase-3 activity assays. This exploration aims to discover substrates with enhanced specificity, sensitivity, or compatibility with live-cell imaging techniques [].
Q6: What is the significance of the DEVD sequence in this compound?
A6: The DEVD sequence is a specific amino acid sequence recognized and cleaved by caspase-3. Including this sequence in this compound ensures the substrate's selective cleavage by caspase-3, making it a valuable tool for studying this specific enzyme's activity [].
Q7: Are there any structure-activity relationship (SAR) studies related to this compound?
A7: Yes, modifications to the DEVD sequence in this compound have been explored to understand the impact on substrate specificity and affinity for caspase-3. These studies contribute to developing more selective and potent caspase-3 inhibitors for research and therapeutic applications [].
Q8: Has this compound been used in research involving specific diseases or conditions?
A8: Yes, research utilizing this compound to investigate caspase-3 activity has been conducted in various disease models, including:
- Cancer: Understanding the role of apoptosis and caspase-3 in cancer cell death [, ].
- Neurodegenerative Diseases: Exploring the involvement of caspase-3 in neuronal cell death in conditions like Alzheimer's and Parkinson's disease [].
- Ischemia-Reperfusion Injury: Investigating the contribution of caspase-3 activation to cell death in tissues deprived of oxygen, such as during a stroke or heart attack [].
Q9: Are there any environmental concerns regarding this compound?
A9: While this compound is primarily used in controlled laboratory settings, it's crucial to handle and dispose of it properly according to established safety guidelines and regulations to minimize potential environmental impact [].
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